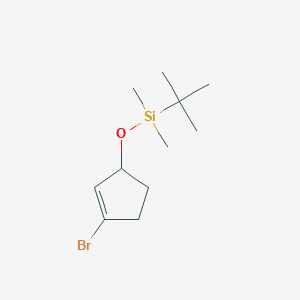
((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C11H21BrOSi and a molecular weight of 277.27 g/mol . This compound is known for its unique structure, which includes a bromocyclopentene ring and a tert-butyl dimethylsilane group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromocyclopent-2-en-1-ol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Bulk manufacturing involves the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromocyclopentene ring can yield cyclopentane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of iodocyclopentene derivatives.
Oxidation: Formation of cyclopentenone or cyclopentanone.
Reduction: Formation of cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for alcohols in multi-step synthesis .
Biology:
- Utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients .
Industry:
Mechanism of Action
The mechanism of action of ((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the tert-butyl dimethylsilane group provides steric protection to the cyclopentene ring. This allows for selective reactions at specific sites on the molecule .
Comparison with Similar Compounds
- (3-Bromopropoxy)(tert-butyl)dimethylsilane
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane
- (3-Iodocyclopent-2-en-1-yl)oxy(tert-butyl)dimethylsilane
Comparison:
- (3-Bromopropoxy)(tert-butyl)dimethylsilane: Similar in structure but with a propoxy group instead of a cyclopentene ring. It has different reactivity and applications.
- (3-Bromo-2-cyclopenten-1-yl)oxy(tert-butyl)diphenylsilane: Contains a diphenylsilane group, which alters its steric and electronic properties, leading to different reactivity.
- (3-Iodocyclopent-2-en-1-yl)oxy(tert-butyl)dimethylsilane: Similar structure but with an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions .
Conclusion
((3-Bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable reagent in various chemical reactions, and its potential in drug development and material science continues to be explored.
Properties
IUPAC Name |
(3-bromocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrOSi/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h8,10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQIIBCBMQEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
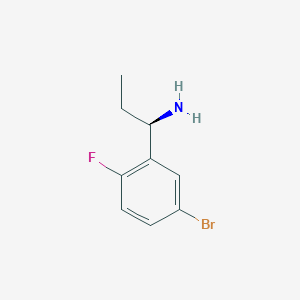
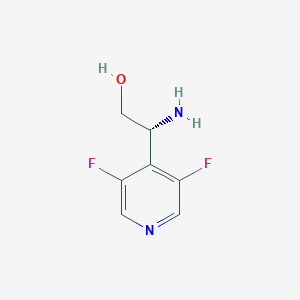
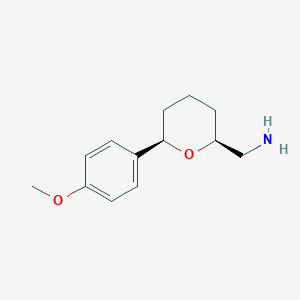
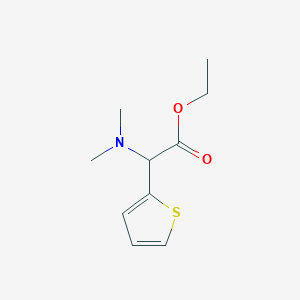
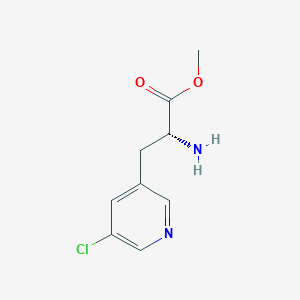
![4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
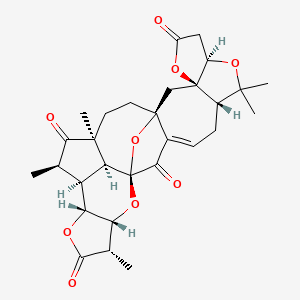
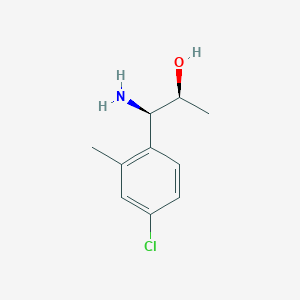
![3-Iodo-7-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B13042640.png)


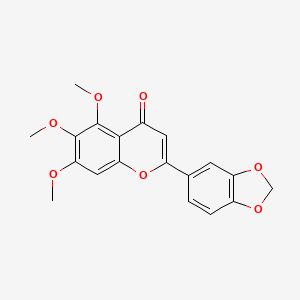
![3-(2-(Pyridin-4-YL)ethyl)-2-oxa-8-azaspiro[4.5]decane 2hcl](/img/structure/B13042653.png)

